Valsartan

Hypertension Cardiovascular Pharmacology Receptor Binding Assay

Ideal for researchers needing a strong inverse agonist for AT1 receptor studies and a validated compound for PK modeling with its 6h half-life. Its well-defined solid-state forms support formulation and generic development. Also essential for experiments on sacubitril/valsartan (LCZ696) ARNi mechanisms, ensuring alignment with key clinical trials.

Molecular Formula C24H29N5O3
Molecular Weight 435.5 g/mol
CAS No. 137863-60-6
Cat. No. B143634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan
CAS137863-60-6
Synonyms48933, CGP
CGP 48933
Diovan
Kalpress
Miten
N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine
Nisis
Provas
Tareg
Vals
valsartan
Molecular FormulaC24H29N5O3
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
InChIInChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
InChIKeyACWBQPMHZXGDFX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL
In water, 1.406 mg/L at 25 °C (est)
Soluble in ethanol and methanol
2.34e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Valsartan (CAS 137863-53-4) Procurement Guide: Pharmacological and Analytical Baseline


Valsartan is a nonpeptide, orally active antagonist of the angiotensin II type 1 (AT1) receptor with an in vitro IC50 of 2.7 nM [1]. It belongs to the angiotensin II receptor blocker (ARB) class, commonly known as 'sartans', and is characterized by a tetrazole-containing biphenyl structure [2]. The compound is a white to almost white hygroscopic powder [2]. Valsartan is indicated for the treatment of hypertension, heart failure, and to reduce cardiovascular mortality in clinically stable patients with left ventricular failure or dysfunction following myocardial infarction [2]. Its therapeutic action is mediated through selective blockade of the AT1 receptor, which is responsible for the known vasoconstrictor and aldosterone-secreting effects of angiotensin II [3].

Valsartan (CAS 137863-53-4): Why Generic Substitution of ARBs Requires Evidence-Based Scrutiny


Within the angiotensin II receptor blocker (ARB) class, compounds share a common mechanism of AT1 receptor antagonism, yet exhibit clinically significant differences in receptor binding kinetics, pleiotropic effects, pharmacokinetic profiles, and outcome data [1]. For instance, while some ARBs like telmisartan function as partial peroxisome proliferator-activated receptor gamma (PPARγ) agonists, valsartan does not alter PPARγ activity in vitro, a distinction with implications for metabolic research and drug repurposing studies [1]. Furthermore, differences in bioavailability, half-life, and the impact of food on absorption can critically affect experimental design and therapeutic equivalence, making direct substitution without analytical and pharmacological validation inappropriate for rigorous scientific and industrial applications [2].

Valsartan (CAS 137863-53-4): Quantitative Differentiation Evidence Against Key ARB Comparators


Valsartan vs. Losartan, Telmisartan, Candesartan: Comparative AT1 Receptor Binding Affinity and Selectivity

Valsartan binds to the AT1 receptor with an inhibition constant (Ki) of 2.38 nM in rat aortic smooth muscle cell membranes [1]. This represents a high binding affinity. Crucially, valsartan demonstrates approximately 20,000- to 30,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, a key selectivity metric that distinguishes it from other ARBs like losartan, which has a lower affinity (Ki ~ 19 nM) [2] and different pharmacokinetic properties.

Hypertension Cardiovascular Pharmacology Receptor Binding Assay

Valsartan vs. Telmisartan: Differential PPARγ Activity and Implications for Metabolic Research

Unlike telmisartan, which is a partial PPARγ agonist, valsartan does not alter PPARγ activity in vitro [1]. In a cell-free assay system, the half-maximal effective concentration (EC50) for PPARγ binding was 463 nM for telmisartan and 6.2 µM for valsartan [2]. This indicates that telmisartan is approximately 13-fold more potent as a PPARγ ligand. This fundamental pharmacological difference is critical for studies investigating the pleiotropic, blood pressure-independent metabolic effects of ARBs.

Metabolic Syndrome PPARγ Agonism Insulin Resistance Drug Repurposing

Valsartan vs. Losartan and Olmesartan: Comparative Antihypertensive Efficacy in a 2024 Network Meta-Analysis

A 2024 network meta-analysis of 193 randomized controlled trials evaluating six ARBs (losartan, valsartan, irbesartan, telmisartan, candesartan, and olmesartan) for hypertension found that valsartan and losartan were less effective in lowering blood pressure than other ARBs [1]. Olmesartan had the highest surface under the cumulative ranking (SUCRA) for reducing office systolic BP (91.4%), while valsartan and losartan ranked significantly lower. The analysis found no significant difference in BP-lowering efficacy between valsartan and losartan.

Hypertension Clinical Trial Network Meta-Analysis Comparative Effectiveness

Valsartan vs. Losartan: Pharmacokinetic Distinction in Onset of Antihypertensive Action

In a conscious renal hypertensive rat model (2K1C), both valsartan and losartan demonstrated a similar 24-hour duration of antihypertensive effect after oral administration [1]. However, a key differentiator was the onset of action: valsartan lowered blood pressure within 1 hour of oral dosing, whereas losartan's antihypertensive effect was not observed until between 2 and 24 hours post-dosing [1]. The oral ED30 for blood pressure reduction in this model was 1.4 mg/kg for valsartan [1].

Pharmacokinetics Pharmacodynamics Preclinical Model Hypertension

Valsartan: Clinical Outcome Differentiation in Heart Failure from the Val-HeFT Trial

The Valsartan Heart Failure Trial (Val-HeFT) was a large, placebo-controlled trial in 5,010 patients with heart failure (NYHA class II-IV, ejection fraction <40%) receiving standard background therapy [1]. When added to standard therapy, valsartan (160 mg twice daily) did not significantly reduce all-cause mortality compared to placebo. However, it produced a statistically significant 13.2% reduction in the combined endpoint of mortality and morbidity (relative risk 0.87; 95% CI 0.77-0.97; P=0.009), driven primarily by a reduction in hospitalizations for heart failure (13.8% vs. 18.2%) [1]. This outcome profile is distinct from that of losartan in the ELITE II trial, which showed no significant benefit over captopril [2].

Heart Failure Clinical Outcome Trial Mortality Morbidity ARB

Valsartan Polymorphism: Crystalline Form as a Critical Quality Attribute

Valsartan is known to exist in at least 12 different polymorphic forms, as well as an amorphous state [1]. This is a critical quality attribute because different polymorphs can exhibit significant variations in physicochemical properties, including solubility, dissolution rate, and stability, which directly impact bioavailability and manufacturing consistency [2]. For instance, converting crystalline valsartan to an amorphous form has been shown to markedly enhance its dissolution rate compared to the pure crystalline drug or the commercial Diovan® tablet in simulated gastric fluid (pH 1.2) [3]. This highlights the need for rigorous polymorph characterization in API sourcing and formulation development.

Polymorphism Solid State Chemistry Pharmaceutical Quality Control Formulation Science

Valsartan (CAS 137863-53-4): Optimized Research and Industrial Application Scenarios Based on Evidence


Preclinical Cardiovascular Research Requiring Rapid Onset of AT1 Blockade

In experimental models of hypertension where a rapid onset of action is critical, such as in acute telemetry studies or during surgical procedures in rodents, valsartan is a suitable candidate. Its demonstrated ability to lower blood pressure within 1 hour of oral administration in hypertensive rats [1] provides a clear pharmacokinetic advantage over slower-onset agents like losartan, allowing for tighter temporal control in experimental protocols.

Metabolic Studies Requiring a 'Pure' AT1 Antagonist Without PPARγ Interference

For investigations into the pleiotropic metabolic effects of ARBs, valsartan serves as an essential control or comparator. Unlike telmisartan, which is a potent partial PPARγ agonist (EC50 = 463 nM), valsartan exhibits minimal PPARγ binding (EC50 = 6.2 µM) and does not alter PPARγ activity in vitro [2]. This allows researchers to attribute observed effects on insulin sensitivity or adipokine secretion specifically to AT1 receptor blockade, rather than to off-target PPARγ activation.

Heart Failure Research and Preclinical Models of Cardiac Remodeling

In preclinical models of heart failure with reduced ejection fraction (HFrEF), valsartan is a well-validated tool compound for studying the effects of AT1 blockade on cardiac remodeling. The Val-HeFT trial demonstrated a significant 13.2% reduction in the combined endpoint of mortality and morbidity, primarily through a decrease in heart failure hospitalizations [3]. This clinical outcome evidence supports the use of valsartan in translational research aimed at elucidating the mechanisms by which ARBs improve morbidity and left ventricular function in heart failure.

Pharmaceutical Development and Polymorph Screening Studies

Valsartan's well-documented polymorphism (at least 12 crystalline forms and an amorphous state) makes it a valuable model compound for academic and industrial research in solid-state chemistry, crystallization process development, and formulation science [4]. Studies have shown that converting crystalline valsartan to an amorphous form markedly enhances its dissolution rate in simulated gastric fluid [5]. This provides a clear, quantitative basis for using valsartan in projects aimed at improving the solubility and bioavailability of poorly soluble drugs or developing novel drug delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valsartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.